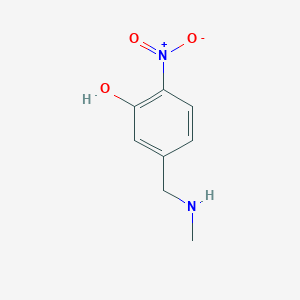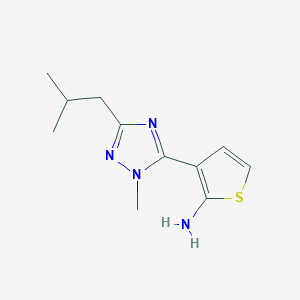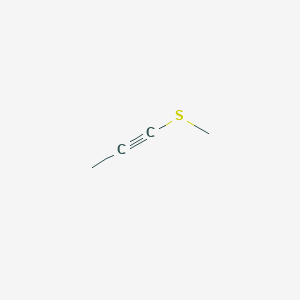
5-((Methylamino)methyl)-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Methylamino)methyl)-2-nitrophenol is an organic compound that features a nitrophenol group substituted with a methylamino group
Méthodes De Préparation
The synthesis of 5-((Methylamino)methyl)-2-nitrophenol typically involves the nitration of phenol followed by the introduction of a methylamino group. One common method involves the reaction of 2-nitrophenol with formaldehyde and methylamine under acidic conditions to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5-((Methylamino)methyl)-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and reducing agents like iron and hydrochloric acid. Major products formed from these reactions include amino derivatives and substituted phenols.
Applications De Recherche Scientifique
5-((Methylamino)methyl)-2-nitrophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-((Methylamino)methyl)-2-nitrophenol involves its interaction with specific molecular targets. The nitrophenol group can participate in redox reactions, while the methylamino group can form hydrogen bonds and interact with biological molecules. These interactions can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-((Methylamino)methyl)-2-nitrophenol include:
2-Nitrophenol: Lacks the methylamino group, making it less reactive in certain chemical reactions.
4-Nitrophenol: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
5-Aminomethyl-2-nitrophenol: Similar structure but with an amino group instead of a methylamino group, leading to different chemical properties and reactivity.
This compound is unique due to the presence of both the nitro and methylamino groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H10N2O3 |
|---|---|
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
5-(methylaminomethyl)-2-nitrophenol |
InChI |
InChI=1S/C8H10N2O3/c1-9-5-6-2-3-7(10(12)13)8(11)4-6/h2-4,9,11H,5H2,1H3 |
Clé InChI |
YTYPTOONCUVBHS-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=C(C=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















